3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group at the 3-position and a pyridin-2-ylcarbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine can be achieved using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form fluoropyridines.
Formation of N-(pyridin-2-yl)amides: This can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Scientific Research Applications
3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Chemical Research: The compound can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The fluoro group and the pyridin-2-ylcarbamothioyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-pyrimidinyl)benzamide
- 3-bromo-N-(2-pyridinyl)benzamide
- 3-iodo-N-(2-pyridinyl)benzamide
Comparison
Compared to these similar compounds, 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the presence of the carbamothioyl group, which can impart different chemical and biological properties. The fluoro group also influences the compound’s reactivity and interaction with biological targets, making it distinct from its bromo and iodo analogs .
Properties
IUPAC Name |
3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPSGZHPSXCYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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